

# A Comparative Spectroscopic Analysis of 5-Fluoro-2-methyl-4-nitroaniline Isomers

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## Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

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For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification and quality control. This guide provides a comparative analysis of the spectral properties of **5-Fluoro-2-methyl-4-nitroaniline** and its structural isomers.

This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for various isomers of fluoro-methyl-nitroaniline. Detailed experimental protocols are provided to support the reproducibility of the presented data.

## Isomers of 5-Fluoro-2-methyl-4-nitroaniline

The positional isomers of **5-Fluoro-2-methyl-4-nitroaniline** share the same molecular formula,  $C_7H_7FN_2O_2$ , and a molecular weight of approximately 170.14 g/mol. However, the substitution pattern of the fluoro, methyl, and nitro groups on the aniline ring significantly influences their electronic environment and, consequently, their spectral properties. The isomers considered in this guide are:

- **5-Fluoro-2-methyl-4-nitroaniline** (CAS: 633327-50-1)
- 4-Fluoro-2-methyl-5-nitroaniline (CAS: 446-18-4)
- 3-Fluoro-4-methyl-2-nitroaniline

- 5-Fluoro-4-methyl-2-nitroaniline
- 2-Fluoro-6-methyl-4-nitroaniline

## Spectral Data Comparison

The following tables summarize the key spectral data obtained for the isomers of **5-Fluoro-2-methyl-4-nitroaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data (in ppm)

Isomer	Aromatic Protons	NH <sub>2</sub> Protons	CH <sub>3</sub> Protons	Solvent
5-Fluoro-2-methyl-4-nitroaniline	7.95 (d, 1H), 6.85 (d, 1H)	4.9 (br s, 2H)	2.20 (s, 3H)	CDCl <sub>3</sub>
4-Fluoro-2-methyl-5-nitroaniline	7.60 (d, 1H), 6.50 (d, 1H)	5.0 (br s, 2H)	2.15 (s, 3H)	CDCl <sub>3</sub>
2-Methyl-3-nitroaniline	7.07 (t, 1H), 6.93 (d, 1H), 6.88 (d, 1H)	5.54 (s, 2H)	2.07 (s, 3H)	DMSO
4-Methyl-3-nitroaniline	7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H)	5.55 (s, 2H)	2.31 (s, 3H)	DMSO
2-Methyl-5-nitroaniline	7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H)	-	2.16 (s, 3H)	DMSO

Table 2: <sup>13</sup>C NMR Spectral Data (in ppm)

Isomer	Aromatic Carbons	CH <sub>3</sub> Carbon	Solvent
2-Methyl-3-nitroaniline[1]	151.98, 149.07, 127.13, 117.89, 113.97, 111.00	12.88	DMSO
4-Methyl-3-nitroaniline[1]	149.26, 147.96, 133.07, 119.02, 118.58, 108.21	18.78	DMSO

Note: Complete spectral data for all isomers is not consistently available in the public domain. The data presented is based on the most reliable sources found.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm<sup>-1</sup>)

Isomer	N-H Stretching	NO <sub>2</sub> Asymmetric Stretch	NO <sub>2</sub> Symmetric Stretch	C-F Stretching
5-Fluoro-2-nitroaniline	3400-3200	~1520	~1340	~1250
4-Fluoro-2-nitroaniline	3400-3200	~1530	~1350	~1260

Data for specific fluoro-methyl-nitroaniline isomers is limited. The data for related fluoro-nitroanilines is provided for a general comparison.

## Mass Spectrometry (MS)

The electron ionization mass spectra of these isomers are expected to show a molecular ion peak (M<sup>+</sup>) at m/z 170. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents. Common fragmentation pathways involve the loss of the nitro group (NO<sub>2</sub>) and subsequent ring fragmentation.

## Experimental Protocols

### NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton spectrum was acquired with a pulse angle of  $30\text{--}45^\circ$ , an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A one-dimensional carbon spectrum was acquired with proton decoupling, a pulse angle of  $30\text{--}45^\circ$ , an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- **Data Processing:** The acquired Free Induction Decay (FID) was subjected to Fourier transformation. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.
- **Data Acquisition:** Spectra were recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

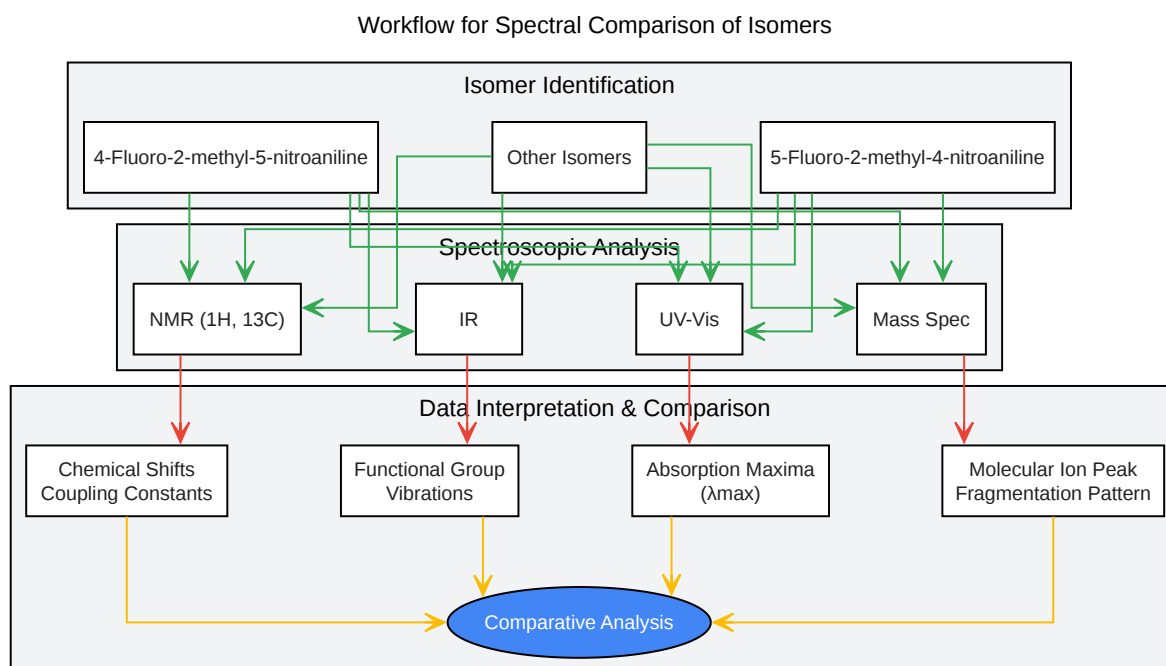
### Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Sample Introduction:** The sample was introduced via a direct insertion probe or a gas chromatograph.
- **Ionization:** An electron energy of 70 eV was used.

- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) was scanned over a range of 40-500 amu.

## Visualization of the Spectral Comparison Workflow

The following diagram illustrates the logical workflow for the spectral comparison of the **5-Fluoro-2-methyl-4-nitroaniline** isomers.



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Caption: A flowchart illustrating the process of spectral data acquisition and comparative analysis for the isomers of **5-Fluoro-2-methyl-4-nitroaniline**.

## Conclusion

The differentiation of **5-Fluoro-2-methyl-4-nitroaniline** isomers is readily achievable through a combination of spectroscopic techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of

key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation pathways, which can be unique for each isomer. Although UV-Vis data is less specific, it can provide complementary information about the electronic transitions within the molecules. For unambiguous identification, a multi-technique approach is recommended.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Fluoro-2-methyl-4-nitroaniline Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359261#spectral-comparison-of-5-fluoro-2-methyl-4-nitroaniline-isomers\]](https://www.benchchem.com/product/b1359261#spectral-comparison-of-5-fluoro-2-methyl-4-nitroaniline-isomers)

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